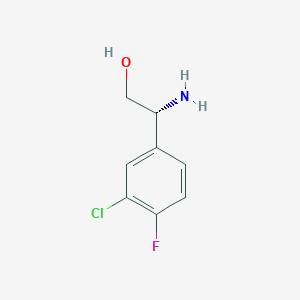
Bis(butylcyclopentadienyl)tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(butylcyclopentadienyl)tungsten: is a chemical compound with the molecular formula C18H26W . It is a member of the organotungsten family, characterized by the presence of tungsten atoms bonded to organic ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(butylcyclopentadienyl)tungsten can be synthesized through the reaction of tungsten hexachloride with butylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Bis(butylcyclopentadienyl)tungsten undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and a catalyst.
Major Products Formed:
Oxidation: Tungsten oxides.
Reduction: Lower oxidation state tungsten complexes.
Substitution: New organotungsten compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis(butylcyclopentadienyl)tungsten is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows for efficient catalysis and selectivity in these reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for potential use in radiopharmaceuticals and imaging agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings and thin films. Its ability to form stable complexes makes it valuable in materials science .
Mecanismo De Acción
The mechanism by which bis(butylcyclopentadienyl)tungsten exerts its effects is primarily through its ability to act as a catalyst. The tungsten center facilitates various chemical transformations by providing a reactive site for substrate molecules. The compound’s unique structure allows for efficient electron transfer and stabilization of reaction intermediates .
Comparación Con Compuestos Similares
Bis(cyclopentadienyl)tungsten: Similar structure but with cyclopentadienyl ligands instead of butylcyclopentadienyl.
Bis(methylcyclopentadienyl)tungsten: Contains methylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)tungsten: Contains ethylcyclopentadienyl ligands.
Uniqueness: Bis(butylcyclopentadienyl)tungsten is unique due to the presence of butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
90023-17-9 |
|---|---|
Fórmula molecular |
C18H26W |
Peso molecular |
426.2 g/mol |
Nombre IUPAC |
2-butylcyclopenta-1,3-diene;tungsten(2+) |
InChI |
InChI=1S/2C9H13.W/c2*1-2-3-6-9-7-4-5-8-9;/h2*4,7H,2-3,5-6H2,1H3;/q2*-1;+2 |
Clave InChI |
SMIXNUAUMHFKPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[W+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


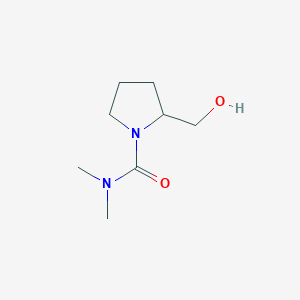
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid](/img/structure/B12275924.png)

![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal](/img/structure/B12275932.png)
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
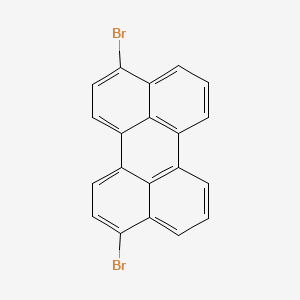

![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)
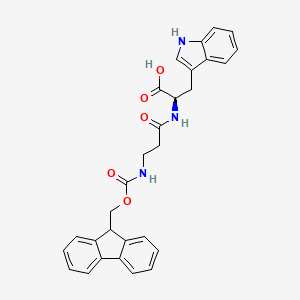
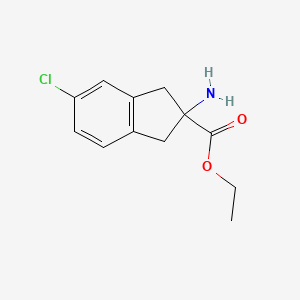
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
